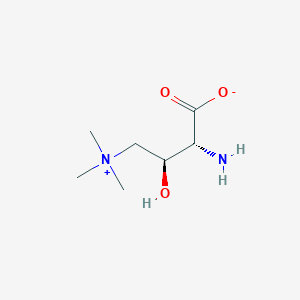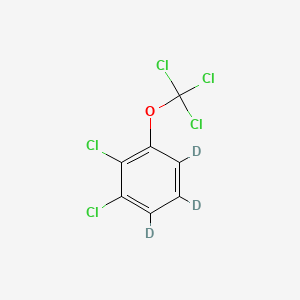
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is a complex chemical compound that combines potassium, vanadium, pyridine-2-carboxylate, and peroxide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate typically involves the reaction of potassium salts with oxovanadium compounds and pyridine-2-carboxylate in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves:
- Dissolving potassium salts and oxovanadium compounds in an aqueous solution.
- Adding pyridine-2-carboxylate to the solution.
- Introducing hydrogen peroxide to the mixture to facilitate the formation of diperoxide groups.
- Allowing the reaction to proceed under controlled temperature and pH conditions.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for temperature and pH, and efficient filtration and drying techniques to obtain the compound in high purity and yield.
化学反応の分析
Types of Reactions
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The pyridine-2-carboxylate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines.
Major Products Formed
Oxidation: Formation of higher oxidation state vanadium compounds.
Reduction: Formation of lower oxidation state vanadium compounds.
Substitution: Formation of new coordination complexes with substituted ligands.
科学的研究の応用
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate involves its interaction with molecular targets and pathways. The compound can:
Oxidize substrates: The peroxide groups facilitate the transfer of oxygen atoms to substrates, leading to oxidation reactions.
Inhibit enzymes: The vanadium center can interact with enzyme active sites, inhibiting their activity.
Generate reactive oxygen species (ROS): The compound can produce ROS, which can induce oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
Oxovanadium complexes: Compounds containing vanadium-oxygen bonds, such as vanadyl sulfate.
Pyridine carboxylate complexes: Compounds with pyridine-2-carboxylate ligands, such as pyridine-2,6-dicarboxylate complexes.
Peroxide complexes: Compounds containing peroxide groups, such as hydrogen peroxide complexes.
Uniqueness
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is unique due to its combination of potassium, vanadium, pyridine-2-carboxylate, and peroxide groups. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
特性
分子式 |
C6H8K2NO9V-3 |
|---|---|
分子量 |
367.27 g/mol |
IUPAC名 |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChIキー |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)









![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

